Diethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methoxy, nitro, and ester groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles.
Scientific Research Applications
DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential pharmacological activities, including antihypertensive and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to vasodilation and reduced blood pressure. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine and amlodipine. Compared to these, DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has unique substituents that may confer different pharmacokinetic and pharmacodynamic properties. Its methoxy and nitro groups, for example, could influence its solubility and metabolic stability .
Properties
Molecular Formula |
C26H28N2O7 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
diethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28N2O7/c1-6-34-25(29)22-16(3)27(19-11-13-21(33-5)14-12-19)17(4)23(26(30)35-7-2)24(22)18-9-8-10-20(15-18)28(31)32/h8-15,24H,6-7H2,1-5H3 |
InChI Key |
NHIBLAGQBTXFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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